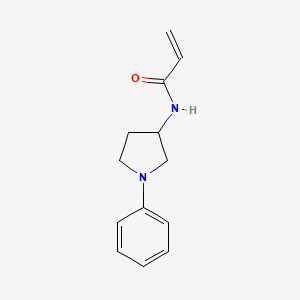
CN1C(C(=CC(=C1)C1=CC2=C(N=C(N2Ccoc(F)(F)F)C2ccocc2)C=C1)C)=O
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CN1C(C(=CC(=C1)C1=CC2=C(N=C(N2Ccoc(F)(F)F)C2ccocc2)C=C1)C)=O is a chemical compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. It has shown promising results in scientific research and is being studied for its potential use in various applications.
Mechanism of Action
The mechanism of action of CN1C(C(=CC(=C1)C1=CC2=C(N=C(N2Ccoc(F)(F)F)C2ccocc2)C=C1)C)=O is not fully understood. However, it has been shown to inhibit the activity of certain enzymes that play a role in inflammation and tumor growth. It has also been shown to modulate the activity of certain receptors in the brain that are involved in neurodegenerative diseases.
Biochemical and Physiological Effects:
CN1C(C(=CC(=C1)C1=CC2=C(N=C(N2Ccoc(F)(F)F)C2ccocc2)C=C1)C)=O has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and modulate the activity of certain receptors in the brain. It has also been shown to have antioxidant properties and to improve cognitive function in animal models.
Advantages and Limitations for Lab Experiments
One of the advantages of CN1C(C(=CC(=C1)C1=CC2=C(N=C(N2Ccoc(F)(F)F)C2ccocc2)C=C1)C)=O is that it has shown promising results in various scientific research applications. It has also been shown to have low toxicity in animal models. However, one of the limitations of CN1C(C(=CC(=C1)C1=CC2=C(N=C(N2Ccoc(F)(F)F)C2ccocc2)C=C1)C)=O is that its mechanism of action is not fully understood, which makes it difficult to predict its potential side effects.
Future Directions
There are several future directions for the study of CN1C(C(=CC(=C1)C1=CC2=C(N=C(N2Ccoc(F)(F)F)C2ccocc2)C=C1)C)=O. One direction is to further investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to study its potential use in the treatment of viral infections. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Synthesis Methods
The synthesis of CN1C(C(=CC(=C1)C1=CC2=C(N=C(N2Ccoc(F)(F)F)C2ccocc2)C=C1)C)=O involves the reaction of 6-bromo-2-chloro-3-methylimidazo[1,2-a]pyridine-8-carbaldehyde with 2,6-diaminopyrazine in the presence of a palladium catalyst. The reaction yields CN1C(C(=CC(=C1)C1=CC2=C(N=C(N2Ccoc(F)(F)F)C2ccocc2)C=C1)C)=O as a white solid with a purity of more than 98%.
Scientific Research Applications
CN1C(C(=CC(=C1)C1=CC2=C(N=C(N2Ccoc(F)(F)F)C2ccocc2)C=C1)C)=O has been studied for its potential use in various scientific research applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
1,3-dimethyl-5-[2-(oxan-4-yl)-3-[2-(trifluoromethoxy)ethyl]benzimidazol-5-yl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24F3N3O3/c1-14-11-17(13-27(2)21(14)29)16-3-4-18-19(12-16)28(7-10-31-22(23,24)25)20(26-18)15-5-8-30-9-6-15/h3-4,11-13,15H,5-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPWWFNXRLAAREN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN(C1=O)C)C2=CC3=C(C=C2)N=C(N3CCOC(F)(F)F)C4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl-5-[2-(oxan-4-yl)-3-[2-(trifluoromethyloxy)ethyl]benzimidazol-5-yl]pyridin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methoxyphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2955072.png)

![2-(2-Chloro-acetylamino)-N-[2-(4-methoxy-phenyl)-ethyl]-benzamide](/img/structure/B2955076.png)
![N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide](/img/structure/B2955077.png)

![ethyl 4-{[(2Z)-6-bromo-3-(pyridin-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2955080.png)


![N-(5-(tert-butyl)-2-(trichloromethyl)benzo[d][1,3]dioxol-2-yl)-2,6-dimethylmorpholine-4-carboxamide](/img/structure/B2955083.png)


![(E)-4-(Dimethylamino)-1-(2-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)but-2-en-1-one](/img/structure/B2955089.png)
![4-(2,3-dihydroindol-1-ylsulfonyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2955090.png)
![2-Chloro-1-[(2R,3R)-3-[2-hydroxyethyl(methyl)amino]-2-methylpyrrolidin-1-yl]ethanone](/img/structure/B2955093.png)